2-(Trifluoromethyl)propene

Übersicht

Beschreibung

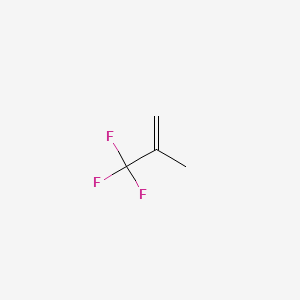

2-(Trifluoromethyl)propene is an organic compound with the molecular formula C₄H₅F₃. It is a fluorinated alkene, characterized by the presence of three fluorine atoms and a methyl group attached to the propene backbone. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)propene can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or other separation techniques. The process is optimized for efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Reactions with Oxygen Atoms

Oxygen atoms generated via mercury-sensitized nitrous oxide decomposition react with 2-(trifluoromethyl)propene to form two primary products:

-

2-(Trifluoromethyl)-propylene oxide

-

2-(Trifluoromethyl)-propionaldehyde

This reaction proceeds via an addition mechanism across the double bond, with a relative rate constant of 0.077 compared to butene-1. The product distribution remains consistent across pressures of 10–500 mm Hg .

OH Radical-Initiated Reactions

OH radicals add to the terminal carbon of the double bond, forming hydroxyalkyl radicals. Subsequent reaction with O₂ yields hydroxyalkyl peroxy radicals, which decompose via C–C bond cleavage. Key products include:

| Reaction Pathway | Major Products | Co-Products |

|---|---|---|

| C₁–C₂ cleavage | CH₃C(O)F (98 ± 5%) | HC(O)H (89 ± 7%) |

| Terminal addition | CF₃C(O)F (103 ± 8%) | HC(O)F (96 ± 7%) |

| Intermediate decomposition | CF₃C(O)CF₃ (91 ± 8%) | HC(O)H (98 ± 12%) |

This mechanism aligns with Atkinson’s model for OH radical addition to alkenes .

Reactions with Nucleophiles and Electrophiles

The compound’s high reactivity enables participation in both heterolytic and homolytic pathways:

Nucleophilic Additions

-

Trifluoromethylthiocopper (CF₃SCu) : Forms allylic and vinylic substituted products, including bis-(trifluoromethyl) disulfide (CF₃SSCF₃) and 3,3,3-trifluoropropionyl fluoride (CF₃CH₂C(O)F) .

-

Sulfur Trioxide (SO₃) : Yields fluorosulfonate derivatives under controlled conditions .

Electrophilic Reactions

-

Limited reactivity with electrophiles due to electron-withdrawing CF₃ groups, though sluggish reactions with tributyltin cyanide (Bu₃SnCN) have been reported .

Stability and Polymerization

-

Stability : Air- and moisture-stable under ambient conditions but reacts vigorously with active metals (e.g., Na, K) .

-

Hazardous Decomposition : Emits toxic fluorinated byproducts (e.g., HF, COF₂) upon combustion .

Reaction with Ketones

In the presence of acetone or cyclic ketones, this compound undergoes cycloaddition to form substituted pyridinium derivatives. For example:

| Ketone | Product | Yield |

|---|---|---|

| Acetone | 2-Trifluoromethyl-6-methyl-N-arylpyridinium | 50–90% |

| Cyclohexanone | 2-Trifluoromethyl-5,6,7,8-tetrahydroquinolinium | 75–90% |

This reaction provides a synthetic route to fluorinated heterocycles .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)propene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in studies involving fluorinated biomolecules and their interactions.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-(Trifluoromethyl)propene exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary, but the fluorine atoms often play a crucial role in modulating the compound’s chemical behavior and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid

- 2-Bromo-3,3,3-trifluoro-1-propene

- 1-Chloro-3,3,3-trifluoropropene

Comparison: 2-(Trifluoromethyl)propene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group. This structure imparts distinct chemical properties, such as higher reactivity and stability compared to similar compounds. The presence of the trifluoromethyl group also influences its behavior in various chemical reactions, making it a valuable compound in both research and industrial applications .

Biologische Aktivität

2-(Trifluoromethyl)propene, a compound with the molecular formula C4H5F3, has garnered attention in various fields of research due to its unique biological properties and potential applications. This article explores its synthesis, biological activities, and implications in medicinal chemistry and environmental science.

Synthesis of this compound

The synthesis of this compound typically involves the trifluoromethylation of propene using various reagents. Recent studies have reported new synthetic routes that enhance yield and purity. For instance, one method utilizes trifluoroacetyl chloride in the presence of a base to generate the desired compound efficiently .

Antibacterial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antibacterial activity. A study highlighted that a related trifluoromethyl ketone demonstrated potent antibacterial effects against various strains, suggesting that this compound may possess similar properties .

Herbicidal Effects

In the context of agriculture, trifluoromethyl-containing compounds have been investigated for their herbicidal properties. A natural products approach to herbicide discovery has shown that these compounds can effectively target herbicide-resistant weeds, making them valuable in crop protection strategies .

Toxicological Profile

The toxicological profile of this compound is essential for assessing its safety for human health and the environment. Studies suggest that while the compound may exhibit low acute toxicity, its long-term effects and potential for bioaccumulation require further investigation. Current data indicate that it is unlikely to bioaccumulate significantly in aquatic or terrestrial organisms due to its high volatility .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of various trifluoromethyl compounds, including derivatives of this compound. The results revealed that these compounds exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The mechanism of action was proposed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TF18 | E. coli | 32 µg/mL |

| TF18 | S. aureus | 16 µg/mL |

| 2-TFMP | P. aeruginosa | 64 µg/mL |

Case Study 2: Herbicide Resistance

In agricultural applications, a series of experiments were conducted to assess the effectiveness of trifluoromethylated herbicides against resistant weed species. The results indicated that these compounds could significantly reduce weed biomass compared to traditional herbicides.

| Herbicide Type | Weed Species | Reduction in Biomass (%) |

|---|---|---|

| Trifluoromethyl | Amaranthus palmeri | 85% |

| Traditional Herbicide | Amaranthus palmeri | 40% |

Q & A

Basic Research Questions

Q. How can 2-(Trifluoromethyl)propene be unambiguously identified and distinguished from structural isomers?

- Methodological Answer: Utilize high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₄F₈, m/z 200.0300) and compare with NIST reference data . Pair with nuclear magnetic resonance (¹⁹F NMR) to resolve trifluoromethyl (-CF₃) and pentafluoro (C-F) environments. For example, the asymmetric fluorine environment in this compound produces distinct splitting patterns, unlike symmetric isomers .

Q. What synthetic routes are recommended for generating high-purity this compound in laboratory settings?

- Methodological Answer: Optimize gas-phase fluorination of propene derivatives using catalytic AgF₂ under controlled pressure (1–3 atm) to minimize side reactions. Post-synthesis, purify via fractional distillation (bp: -6°C) and validate purity via gas chromatography (GC) with electron capture detection (ECD) to detect trace fluorinated impurities .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

- Methodological Answer: Employ HPLC (e.g., SQD-FA05 condition) with UV detection at 210 nm for non-volatile impurities. For stability studies, use thermogravimetric analysis (TGA) under inert atmospheres to monitor decomposition thresholds (>200°C) and track hydrolytic degradation via FTIR (C-F bond cleavage at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in radical polymerization?

- Methodological Answer: Apply density functional theory (DFT) with the Projector Augmented Wave (PAW) method to model electron density distributions. Calculate bond dissociation energies (BDEs) for C-F vs. C-C bonds to identify preferential cleavage sites. Validate with experimental radical initiators (e.g., AIBN) in controlled polymerizations .

Q. What strategies resolve contradictions in reported reaction pathways for this compound with nucleophiles?

- Methodological Answer: Perform kinetic isotope effect (KIE) studies using deuterated nucleophiles (e.g., DMSO-d₆) to distinguish between SN2 vs. radical mechanisms. Combine with in situ Raman spectroscopy to detect transient intermediates (e.g., fluorinated carbocations) .

Q. How can the environmental impact of this compound be assessed in atmospheric chemistry studies?

- Methodological Answer: Simulate tropospheric oxidation using smog chamber experiments with OH radicals (generated via H₂O₂ photolysis). Quantify degradation products (e.g., trifluoroacetic acid) via ion chromatography and correlate with computational nudged elastic band (NEB) models to map reaction pathways .

Q. Experimental Design & Data Analysis

Q. What safety protocols are essential for handling this compound due to its toxicity?

- Methodological Answer: Use inert gas gloveboxes (O₂ < 1 ppm) for manipulations. Monitor airborne concentrations with real-time IR sensors calibrated for C-F vibrations. Implement emergency scrubbing systems with NaOH traps to neutralize accidental releases .

Q. How can reaction yields be improved in Diels-Alder cycloadditions involving this compound?

- Methodological Answer: Screen Lewis acid catalysts (e.g., BF₃·Et₂O) to polarize the dienophile. Monitor reaction progress via differential scanning calorimetry (DSC) to optimize exothermic conditions. Isolate products using silica gel chromatography with fluorophilic eluents (e.g., hexane/EtOAc 9:1) .

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3/c1-3(2)4(5,6)7/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOAJCOCCYFXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190834 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

374-00-5 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.